molecular formula C16H15ClO5 B150552 Saxalin CAS No. 36150-06-8

Saxalin

Cat. No.: B150552
CAS No.: 36150-06-8
M. Wt: 322.74 g/mol
InChI Key: QPHPWCUVCZXUEP-UHFFFAOYSA-N
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Description

Saxalin is a furocoumarin compound derived from the roots of Angelica saxatilis Furocoumarins are a class of organic compounds that consist of a furan ring fused with a coumarin structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Saxalin can be synthesized through the extraction of the roots of Angelica saxatilis. The process involves the isolation of the compound using chromatographic techniques . The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction and purification processes. These methods would need to be optimized for efficiency and yield, ensuring the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Saxalin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the furan or coumarin rings.

    Substitution: Substitution reactions can occur at various positions on the furan or coumarin rings.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the this compound molecule.

Mechanism of Action

The mechanism of action of saxalin involves its interaction with various molecular targets and pathways. This compound can intercalate into DNA, leading to the formation of DNA adducts upon exposure to ultraviolet light. This interaction can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. This compound’s phototoxic properties make it a potential candidate for photodynamic therapy .

Comparison with Similar Compounds

    Psoralen: Like saxalin, psoralen is a furocoumarin that intercalates into DNA and forms adducts upon ultraviolet light exposure.

    Bergapten: Another furocoumarin with similar phototoxic properties.

    Imperatorin: A furocoumarin with potential therapeutic applications.

Uniqueness of this compound: this compound is unique due to its specific chemical structure and the presence of a chlorine atom, which distinguishes it from other furocoumarins . This unique structure may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5/c1-16(2,17)13(18)8-21-15-9-3-4-14(19)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,18H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHPWCUVCZXUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957566
Record name 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36150-06-8
Record name Saxalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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